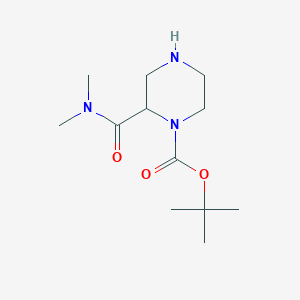![molecular formula C14H21FN2O2 B1419298 tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate CAS No. 1035818-89-3](/img/structure/B1419298.png)
tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate
Vue d'ensemble
Description
“tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate” is a chemical compound with the molecular formula C9H19FN2O2 . It has a molecular weight of 206.26 g/mol . The IUPAC name for this compound is tert-butyl N-(4-amino-2-fluorobutyl)carbamate .
Molecular Structure Analysis
The molecular structure of this compound includes a carbamate group (OC(=O)N), a tert-butyl group (C(CH3)3), and a 4-fluoro-3-methylphenyl group . The InChI and SMILES strings provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
The compound has several computed properties including a XLogP3-AA of 0.8, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass are both 206.14305602 g/mol . The Topological Polar Surface Area is 64.4 Ų .
Applications De Recherche Scientifique
1. Synthesis of Biologically Active Compounds
Tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate is used as an important intermediate in the synthesis of various biologically active compounds. For instance, it plays a crucial role in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. The compound is synthesized from commercially available materials through processes like acylation, nucleophilic substitution, and reduction, achieving a high yield of 81% (Zhao et al., 2017).
2. Directed Lithiation
Directed lithiation is another application where tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate is useful. This process involves the lithiation of carbamate derivatives at low temperatures, leading to the production of various substituted products. It's an efficient method for introducing functional groups into molecules, thus modifying their chemical properties for various applications (Smith et al., 2013).
3. Asymmetric Mannich Reaction
In the field of organic synthesis, the asymmetric Mannich reaction is a critical application of tert-butyl carbamates. This reaction is essential for creating chiral compounds, which have significant implications in the development of pharmaceuticals and other biologically active molecules (Yang et al., 2009).
4. Chemoselective Transformation
Tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate is involved in the chemoselective transformation of amino protecting groups. This process is crucial for the selective modification of molecules, particularly in peptide synthesis, where protecting groups are used to prevent certain reactions from occurring at specific sites in a molecule (Sakaitani & Ohfune, 1990).
Orientations Futures
Mécanisme D'action
Target of Action
Many compounds with similar structures are known to interact with various receptors in the body. For instance, some indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For example, in the case of indole derivatives, they can inhibit or activate their target receptors, leading to various biological effects .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. For instance, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of the tert-butyl carbamate group might influence the compound’s solubility and stability, thereby affecting its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, some indole derivatives have been found to have antiviral activity, inhibiting viral replication in infected cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be influenced by various environmental conditions .
Propriétés
IUPAC Name |
tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2/c1-9-7-10(5-6-11(9)15)12(16)8-17-13(18)19-14(2,3)4/h5-7,12H,8,16H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMXTRFQCUSGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CNC(=O)OC(C)(C)C)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152399 | |
| Record name | 1,1-Dimethylethyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate | |
CAS RN |
1035818-89-3 | |
| Record name | 1,1-Dimethylethyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035818-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)


![4-[(2-Methylpentyl)oxy]aniline](/img/structure/B1419223.png)





![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)
![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)
![2-[(4-Oxopentyl)oxy]benzamide](/img/structure/B1419236.png)

